molecular formula C23H26N2O5 B2816064 Fmoc-Val-Ala-OH CAS No. 150114-97-9

Fmoc-Val-Ala-OH

Cat. No. B2816064
CAS RN: 150114-97-9
M. Wt: 410.47
InChI Key: KQZMZNLKVKGMJS-XOBRGWDASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Val-Ala-OH is a reagent consisting of a Val-Ala dipeptide with an Fmoc protecting group on its N-terminus . It is used in proteomic studies and solid-phase peptide synthesis techniques .


Synthesis Analysis

This compound is used in the construction of antibody-drug conjugates (ADC & Bioconjugation) . The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .


Molecular Structure Analysis

The empirical formula of this compound is C23H26N2O5 . Its molecular weight is 410.46 . The SMILES string representation is C(OC(NC@H=O)C)=O)C(C)C)=O)C1C=2C(C=3C1=CC=CC3)=CC=CC2 .


Chemical Reactions Analysis

This compound is a cleavable ADC linker. The Val-Ala is effectively cleaved by lysosomal proteolytic enzymes while being highly stable in human plasma .


Physical And Chemical Properties Analysis

This compound is a white to off-white powder or crystals . It has a density of 1.2±0.1 g/cm3 and a boiling point of 676.7±45.0 °C at 760 mmHg .

Scientific Research Applications

Self-Assembly and Nanostructure Formation

Fmoc-Val-Ala-OH, along with other Fmoc-modified amino acids, demonstrates remarkable properties in forming self-assembled structures. These structures vary significantly based on factors such as concentration, temperature, and the specific type of Fmoc-amino acid used. For instance, Fmoc-Val-OH is noted for forming flower-like structures at lower concentrations at room temperature, which transition into fiber-like assemblies at higher concentrations or when heated (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021). The ability of these Fmoc-amino acids to form such diverse and controllable structures holds potential for the design of novel architectures in nanotechnology and material science.

Gelation and Biomaterial Applications

This compound and its analogs exhibit interesting behavior in forming hydrogels, which are networks that can hold large amounts of water. These materials are of significant interest in biomedical applications due to their biocompatibility and biodegradability. For instance, Fmoc-Ala-Lac, an ester-containing self-assembling peptide, forms nanostructures that gel in water. This process is noteworthy because it occurs despite the peptide's inability to form β-sheet-like amide–amide hydrogen bonds, which were previously thought to be crucial for the self-assembly of Fmoc-conjugated peptides. These findings open new avenues for designing self-assembling materials with desired properties for biomedical applications (Eckes, Mu, Ruehle, Ren, & Suggs, 2014).

Antibacterial and Anti-inflammatory Purposes

The nanoassemblies formed by Fmoc-decorated amino acids have demonstrated substantial antibacterial and anti-inflammatory capabilities. A study reported the antibacterial properties of nanoassemblies formed by Fmoc-pentafluoro-l-phenylalanine-OH and their functional incorporation within resin-based composites. These materials were found to effectively inhibit bacterial growth and viability without affecting mammalian cells, showcasing the potential of Fmoc-amino acids in the development of advanced biomedical materials (Schnaider et al., 2019).

Peptide Synthesis and Drug Delivery

This compound plays a critical role in peptide synthesis, particularly in solid-phase peptide synthesis. The compound serves as a crucial building block, facilitating the linkage of amino acids to form peptides with specific sequences and functions. Its use in water-based microwave-assisted solid-phase synthesis represents a more environmentally friendly approach to peptide synthesis, as it avoids the use of organic solvents (Hojo, Shinozaki, Nozawa, Fukumori, & Ichikawa, 2013). Furthermore, these peptides, when synthesized, can be used in various applications, including as ligands in metal complexes for DNA binding and photonuclease activities, which is crucial in therapeutic interventions and studies related to gene expression and regulation (Sudhamani, 2011).

Mechanism of Action

Target of Action

Fmoc-Val-Ala-OH is primarily used as a linker in the construction of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . The this compound linker attaches the antibody to the drug, allowing the drug to specifically target and kill cancer cells .

Biochemical Pathways

The biochemical pathway primarily affected by this compound is the endocytic pathway . This pathway is responsible for the internalization of the ADC into the cancer cell and its transport to the lysosome. The release of the drug in the lysosome then triggers apoptosis, or programmed cell death, in the cancer cell .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by the properties of the ADC it is part of . The absorption, distribution, metabolism, and excretion (ADME) of the ADC will influence the bioavailability of the drug. The this compound linker itself is designed to be stable in the bloodstream, resisting premature cleavage before the ADC reaches the target cancer cell .

Result of Action

The result of the action of this compound is the targeted killing of cancer cells . By releasing the drug specifically in cancer cells, ADCs with this compound linkers can effectively kill these cells while minimizing damage to healthy cells .

Action Environment

The action of this compound is influenced by the environment within the body . Factors such as the pH of the blood and lysosomes, the abundance and accessibility of the target antigen on cancer cells, and the presence of competing molecules can all affect the action, efficacy, and stability of this compound and the ADC it is part of .

Safety and Hazards

Fmoc-Val-Ala-OH should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . It is recommended to store it at a temperature of 2-8°C .

Future Directions

Fmoc-Val-Ala-OH has potential in constructing antibody-drug conjugates, enhancing drug delivery precision . It is a versatile lysosomally cleavable linker .

Biochemical Analysis

Biochemical Properties

Fmoc-Val-Ala-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides and ADCs. It interacts with various enzymes and proteins, including lysosomal proteolytic enzymes, which cleave the Val-Ala dipeptide linker . The Fmoc group can be removed under basic conditions, allowing for further coupling reactions with carboxylic acids to form amides . This interaction is essential for the construction of complex peptide structures and the targeted delivery of drugs in ADCs.

Cellular Effects

This compound influences various cellular processes, particularly in the context of ADCs. It facilitates the targeted delivery of cytotoxic drugs to cancer cells, thereby enhancing the efficacy of cancer treatments . The compound’s cleavable linker is designed to be stable in the bloodstream but cleaved within the lysosomes of target cells, releasing the active drug . This targeted approach minimizes damage to healthy cells and reduces side effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions and enzymatic cleavage. The Fmoc group protects the amine group during peptide synthesis and is removed by piperidine, forming a stable adduct with the dibenzofulvene byproduct . The Val-Ala dipeptide is cleaved by lysosomal enzymes, releasing the active drug in ADCs . This mechanism ensures precise drug delivery and activation within target cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation properties. The Fmoc group can be rapidly removed under basic conditions, typically within minutes when using microwave-assisted peptide synthesis . The stability of the Val-Ala linker in human plasma ensures that the compound remains intact until it reaches the lysosomes of target cells . Long-term studies have shown that the compound maintains its efficacy and stability in both in vitro and in vivo settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively delivers the active drug to target cells with minimal toxicity . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . It is crucial to optimize the dosage to balance efficacy and safety in therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis and drug delivery. The compound interacts with lysosomal enzymes that cleave the Val-Ala dipeptide, releasing the active drug . The Fmoc group is removed by piperidine, allowing for further coupling reactions in peptide synthesis . These interactions are essential for the compound’s role in constructing complex peptide structures and ADCs.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s stability in human plasma ensures that it remains intact until it reaches the lysosomes of target cells . The Fmoc group protects the amine group during transport, preventing premature reactions . This targeted distribution enhances the efficacy of ADCs and minimizes off-target effects.

Subcellular Localization

This compound is localized within specific subcellular compartments, particularly lysosomes, where it is cleaved by proteolytic enzymes . The compound’s targeting signals and post-translational modifications direct it to these compartments, ensuring precise drug delivery and activation . This subcellular localization is critical for the compound’s role in ADCs and targeted cancer therapies.

properties

IUPAC Name

(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-13(2)20(21(26)24-14(3)22(27)28)25-23(29)30-12-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,13-14,19-20H,12H2,1-3H3,(H,24,26)(H,25,29)(H,27,28)/t14-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZMZNLKVKGMJS-XOBRGWDASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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